molecular formula C8H12ClN B14695250 2-Picoline, 3-ethyl-, hydrochloride CAS No. 31299-84-0

2-Picoline, 3-ethyl-, hydrochloride

Cat. No.: B14695250
CAS No.: 31299-84-0
M. Wt: 157.64 g/mol
InChI Key: SIYLAWZQXVOXPR-UHFFFAOYSA-N
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Description

2-Picoline, 3-ethyl-, hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is a hydrochloride salt form of 3-ethyl-2-picoline, which is a substituted pyridine. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Picoline, 3-ethyl-, hydrochloride typically involves the alkylation of 2-picoline with ethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The resulting 3-ethyl-2-picoline is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of pyridine derivatives, including this compound, often involves the use of catalytic processes. One common method is the gas-phase synthesis over shape-selective catalysts such as ZSM-5 zeolite. This method allows for high selectivity and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Picoline, 3-ethyl-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products Formed

    Oxidation: Picolinic acid.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-Picoline, 3-ethyl-, hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Picoline, 3-ethyl-, hydrochloride involves its interaction with various molecular targets. In biological systems, it can act as a ligand for metal ions, forming complexes that can influence enzymatic activities and other biochemical processes. The pyridine ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity to different targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Picoline, 3-ethyl-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 3-position of the pyridine ring differentiates it from other picoline derivatives and influences its reactivity and applications.

Properties

CAS No.

31299-84-0

Molecular Formula

C8H12ClN

Molecular Weight

157.64 g/mol

IUPAC Name

3-ethyl-2-methylpyridine;hydrochloride

InChI

InChI=1S/C8H11N.ClH/c1-3-8-5-4-6-9-7(8)2;/h4-6H,3H2,1-2H3;1H

InChI Key

SIYLAWZQXVOXPR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=CC=C1)C.Cl

Origin of Product

United States

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